N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to a pyridyl-oxadiazole moiety and a tetrahydrofuran-derived side chain. Its molecular architecture combines a 1,2,4-oxadiazole ring (a nitrogen-oxygen heterocycle known for metabolic stability and bioactivity) with a pyridine scaffold and a piperidine-4-carboxamide group. The tetrahydrofuran (oxolan) substituent enhances solubility and modulates pharmacokinetic properties. Structural characterization of such compounds often relies on crystallographic tools like SHELX software for refinement and validation .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-23(26-16-19-8-5-15-31-19)18-10-13-29(14-11-18)22-20(9-4-12-25-22)24-27-21(28-32-24)17-6-2-1-3-7-17/h1-4,6-7,9,12,18-19H,5,8,10-11,13-16H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKLILBJUOWBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the oxolane ring: This involves the reaction of an oxolane derivative with a suitable nucleophile, such as an amine or alcohol.
Formation of the piperidine ring: This can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling reactions: The final step involves coupling the various fragments together using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone.
Reduction: The oxadiazole ring can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide, we compare it to three structural analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings:
Bioactivity : The phenyl-oxadiazole group in the target compound and its analogs is critical for binding to kinases or GPCRs. Removal of the phenyl group (e.g., in the 1,3,4-oxadiazole analog) abolishes activity, emphasizing the role of aromatic stacking interactions .
Solubility : The oxolan-2-ylmethyl side chain improves solubility (LogP = 2.1) compared to the unsubstituted analog (LogP = 1.8), aligning with the tetrahydrofuran group’s polarity-enhancing effects .
Selectivity : Fluorination of the phenyl ring (as in the 4-fluorophenyl analog) enhances potency (IC₅₀ = 85 nM vs. 150 nM), likely due to increased electronegativity and target affinity .
Structural and Mechanistic Insights
The crystallographic data for such compounds, refined using SHELX software , reveal that the piperidine-4-carboxamide adopts a chair conformation, positioning the oxadiazole-pyridyl moiety for optimal target engagement. Molecular docking studies suggest that the phenyl-oxadiazole group occupies hydrophobic pockets in kinase active sites, while the carboxamide forms hydrogen bonds with conserved residues.
Biological Activity
N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes an oxolan ring, a piperidine moiety, and a 1,2,4-oxadiazole derivative. The structural diversity contributes to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- A study indicated that synthesized 1,3,4-oxadiazole derivatives showed better activity against gram-positive bacteria than gram-negative ones. Specific compounds demonstrated high efficacy against Bacillus species .
| Compound | Activity (IC50) | Target Organism |
|---|---|---|
| 5d | 10.1 µM | HUH7 cancer cell line |
| 5c | 18.78 µM | HUH7 cancer cell line |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies revealed that several synthesized oxadiazole compounds exhibited cytotoxic effects on various cancer cell lines, including HCT116 and MCF7. Notably, compounds with oxadiazole rings showed promising results as inhibitors of thymidylate synthase (TS), an important enzyme in DNA synthesis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity using disc diffusion methods. The results indicated that compounds with specific substitutions on the oxadiazole ring had enhanced activity against both bacterial and fungal strains.
Case Study 2: Cytotoxicity Assessment
In another study, the cytotoxic effects of various oxadiazole derivatives were assessed using the NCI-60 cell line panel. Compounds were found to exhibit IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
The mechanism by which these compounds exert their biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds targeting thymidylate synthase disrupt DNA synthesis in cancer cells.
- Membrane Permeability : The lipophilic nature of oxadiazole derivatives enhances their ability to penetrate cell membranes effectively, allowing for better bioavailability and activity against target cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
